Riboswitch Binding Affinity: Head‑to‑Head Comparison with PreQ₁, N,N‑Dimethyl Analog, and Carbazole Analog
In a direct fluorescence‑titration assay using 5ʹ‑Cy5‑labeled BsPreQ1‑RS and 5ʹ‑AF647‑labeled TtPreQ1‑RS RNA constructs, compound 1 exhibited KD values of 534 ± 123 nM (Bs) and 457 ± 202 nM (Tt). The natural ligand PreQ₁ bound with 130‑fold (Bs) and 163‑fold (Tt) higher affinity, while the N,N‑dimethyl analog (compound 2) showed comparable affinity (0.4 ± 0.1 μM Bs; 0.6 ± 0.2 μM Tt) and the carbazole analog (compound 3) displayed modestly tighter binding (0.1 ± 0.08 μM Bs; 0.1 ± 0.04 μM Tt) [1]. Thus, compound 1 occupies a distinct affinity niche: weaker than the natural substrate yet functionally competent, and chemically simpler than compound 3.
| Evidence Dimension | Dissociation constant (KD) for class I PreQ₁ riboswitch aptamer domains |
|---|---|
| Target Compound Data | Bs aptamer: 534 ± 123 nM; Tt aptamer: 457 ± 202 nM |
| Comparator Or Baseline | PreQ₁ (Bs: 4.1 ± 0.6 nM; Tt: 2.8 ± 0.4 nM); Compound 2 (Bs: 400 ± 100 nM; Tt: 600 ± 200 nM); Compound 3 (Bs: 100 ± 80 nM; Tt: 100 ± 40 nM) |
| Quantified Difference | 130‑fold weaker than PreQ₁ (Bs); ~1.3‑fold weaker than compound 2 (Bs); 5.3‑fold weaker than compound 3 (Bs) |
| Conditions | Fluorescence titration (Cy5‑BsPreQ1‑RS and AF647‑TtPreQ1‑RS constructs); in vitro; pH 7.4; ambient temperature |
Why This Matters
The moderate affinity of compound 1 balances target engagement with reversibility, avoiding the ultra‑tight binding of PreQ₁ that can mask dynamic structural transitions, while its primary‑amine handle simplifies conjugation relative to compound 3.
- [1] Connelly CM, Numata T, Boer RE, Moon MH, Sinniah RS, Barchi JJ, Ferré-D'Amaré AR, Schneekloth JS Jr. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure. Nat Commun. 2019;10:1501. Lines 234‑248 and Supplementary Fig. 2, 10. View Source
